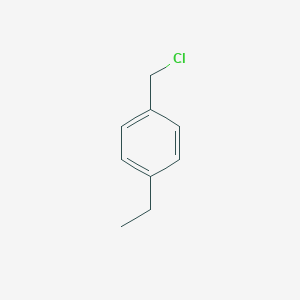

4-Ethylbenzyl chloride

Descripción general

Descripción

4-Ethylbenzyl chloride is a chemical compound studied for various synthetic and analytical applications in organic chemistry. While there is limited direct information on 4-Ethylbenzyl chloride, related compounds, such as 4-methylbenzylidene derivatives and α-ethylbenzyl chloride polymers, have been extensively researched for their synthesis methods, molecular structures, and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-Ethylbenzyl chloride often involves catalytic reactions and specific conditions to achieve desired structures and functionalities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation, demonstrating the applicability of this method in producing compounds with specific substituents on the benzyl ring (Kariyappa et al., 2016). Similarly, α-ethylbenzyl chloride was polymerized using AlCl3 as a catalyst, highlighting a method to produce polymeric materials from ethylbenzyl chloride derivatives (Skura & Lenz, 1980).

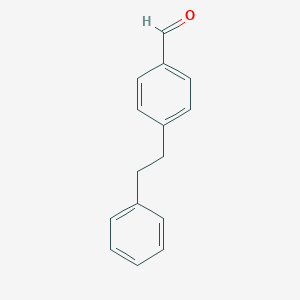

Molecular Structure Analysis

The molecular and crystal structures of related compounds are characterized using X-ray diffraction and NMR spectroscopy, providing insights into their geometric configurations and electronic structures. For instance, the crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline was determined, revealing information about the spatial arrangement of substituents which can be analogously important for understanding the structure of 4-Ethylbenzyl chloride derivatives (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

Research on similar compounds has explored their reactivity, highlighting the potential chemical reactions 4-Ethylbenzyl chloride might undergo. Elimination reactions to form stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chloride demonstrate the type of chemical transformations that can be relevant for functionalizing benzyl chloride derivatives (Tewfik, Fouad, & Farrell, 1975).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Quaternary Dialkyldiaralkylammonium Chlorides Synthesis : A study presented the synthesis and characterization of quaternary dialkyldiaralkylammonium chlorides, including those with ethyl groups, by reacting dimethylformamide or diethylformamide with substituted arylalkyl halides. These compounds, despite not being suitable for ionic liquid applications due to their thermal properties, show potential as phase-transfer catalysts and electrolytes due to their good thermal stability (Busi et al., 2006).

Applications in Materials Science

- Surface-Initiated ATRP for Polymer−Si Hybrids : Research demonstrated the use of UV-induced coupling of vinylbenzyl chloride derivatives on silicon surfaces for creating stable initiator monolayers. This technique enabled the preparation of well-defined polymer−Si hybrids, highlighting controlled polymerization processes that yield uniform surface coverage and indicating significant implications for materials science and engineering (Xu et al., 2005).

Electrochemical Applications

- Anion Exchange Membranes (AEMs) : A study developed AEMs with excellent stability in alkaline solutions at elevated temperatures, showing conductivities suitable for applications such as electrolytes. The AEMs synthesized by polymerizing vinylbenzyl chloride with aromatic monomers and quaternization exhibited potential for enhancing alkaline stability, suggesting applications in energy devices (Ye et al., 2018).

Coordination Polymers

- Homochiral Olefin−Copper(I) Coordination Polymer : The reaction of a vinylbenzyl chloride derivative with CuICl produced a novel 2D homochiral copper(I)−olefin coordination polymer. This polymer demonstrated the ability to selectively intercalate certain alcohols, suggesting potential for enantioselective applications (Xie et al., 2003).

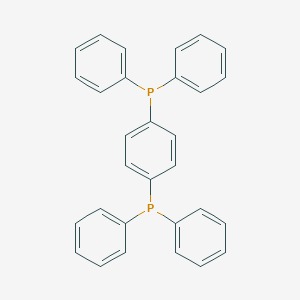

Corrosion Inhibition

- Corrosion Inhibition of Carbon Steel : A study explored the use of vinylbenzyl triphenyl phosphonium chloride as a highly efficient inhibitor for carbon steel in HCl solution. The compound demonstrated significant potential to prevent corrosion, offering a sustainable solution for material protection (Nahlé et al., 2008).

Antibacterial Surfaces

- Permanent Antibacterial Surface via ATRP : Crosslinked poly(4-vinylbenzyl chloride) microspheres were synthesized and modified to create surfaces with a high concentration of quaternary ammonium salts. These surfaces exhibited effective bactericidal activity against E. coli without significant loss of activity over time, indicating their potential for creating antibacterial surfaces (Cheng et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(chloromethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCVXSYZVTCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061711 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzyl chloride | |

CAS RN |

1467-05-6 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzyl Chloride (contains ca. 30% 2-form) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)